molecular formula C9H14N4 B2922465 5-Piperidin-2-ylpyrimidin-2-amine CAS No. 1367980-44-6

5-Piperidin-2-ylpyrimidin-2-amine

Cat. No.: B2922465
CAS No.: 1367980-44-6
M. Wt: 178.239
InChI Key: PIDUCVSPHZGQTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Piperidin-2-ylpyrimidin-2-amine is a heterocyclic compound that contains both piperidine and pyrimidine moieties. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities. The presence of both nitrogen-containing rings in its structure makes it a versatile scaffold for the development of various therapeutic agents.

Future Directions

Piperidines and their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This suggests that there is potential for future research and development in this area .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Piperidin-2-ylpyrimidin-2-amine typically involves the formation of the pyrimidine ring followed by the introduction of the piperidine moiety. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of benzylidene acetones with ammonium thiocyanates can lead to the formation of pyrimidine derivatives . The piperidine ring can then be introduced through various cyclization reactions, such as Mannich reactions or reductive amination .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of catalysts and controlled reaction conditions to ensure the efficient formation of the desired product. The use of continuous flow reactors and automated synthesis platforms can further enhance the scalability and reproducibility of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Piperidin-2-ylpyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as dihydropyrimidines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce dihydropyrimidines. Substitution reactions can lead to a variety of substituted pyrimidine derivatives .

Scientific Research Applications

5-Piperidin-2-ylpyrimidin-2-amine has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the combination of both piperidine and pyrimidine rings in its structure. This dual-ring system provides a versatile scaffold that can interact with a wide range of biological targets, making it a valuable compound in drug discovery and development .

Properties

IUPAC Name

5-piperidin-2-ylpyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4/c10-9-12-5-7(6-13-9)8-3-1-2-4-11-8/h5-6,8,11H,1-4H2,(H2,10,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIDUCVSPHZGQTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)C2=CN=C(N=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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